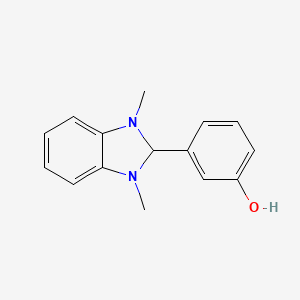
3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol, also known as DBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In addition to medicinal chemistry, 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has also been explored for its applications in materials science. It has been reported to exhibit fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors. 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is not fully understood. However, it has been proposed that 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol exerts its biological activities by inhibiting specific enzymes or proteins involved in the disease process. For example, 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory cytokines. In vivo studies have shown that 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is its versatility. It can be easily synthesized using various methods, and its applications are not limited to a specific field. However, one of the limitations of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol. One of the areas that require further investigation is the mechanism of action of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol. Understanding how 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol exerts its biological activities can help in the development of more potent and selective drug candidates. Another area that requires further investigation is the development of novel synthetic methods for 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol and its derivatives. Finally, the potential applications of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol in catalysis and environmental remediation need to be explored further.
Synthesis Methods
The synthesis of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol involves the reaction of 2-aminobenzimidazole with 3,5-dimethylphenol in the presence of a suitable catalyst. Various methods have been reported for the synthesis of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
properties
IUPAC Name |
3-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-13-8-3-4-9-14(13)17(2)15(16)11-6-5-7-12(18)10-11/h3-10,15,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJWSSXDLWHBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)




![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)